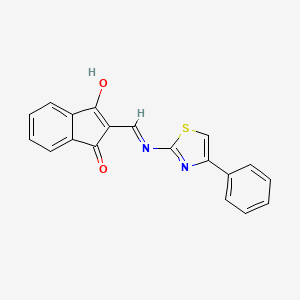

2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione” is a chemical compound that is derived from indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

The synthesis of indane-1,3-dione and its derivatives involves various chemical reactions . For instance, by dehydration in acidic conditions (HCl/H2SO4), certain compounds could be converted to related structures .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions, enabling access to this scaffold and its most common derivatives . Specific reactions involving “this compound” are not detailed in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For instance, Asiri and Khan (2011) synthesized a similar compound, 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, confirming its structure through various spectral analyses (Asiri & Khan, 2011).

Application in Heterocyclic Chemistry

This compound is involved in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry. Gupta and Chaudhary (2014) investigated the synthesis and spectroscopic characterization of novel indeno-thiazolopyrimidine heterocyclic systems, highlighting the compound's role in creating complex molecular structures (Gupta & Chaudhary, 2014).

Antimicrobial and Antifungal Applications

Some derivatives of indane-1,3-dione, like the compound , have been tested for antimicrobial and antifungal activities. Giles, Prakash, and Ramseshu (2008) reported that certain synthesized derivatives exhibited moderate antibacterial and antifungal activities (Giles, Prakash, & Ramseshu, 2008).

Anticoagulant Potential

Research has also explored the anticoagulant properties of related indane-1,3-dione derivatives. Mitka et al. (2009) synthesized and evaluated various indane-1,3-dione derivatives as potential anticoagulant agents, with some showing promising results (Mitka, Kowalski, Pawelec, & Majka, 2009).

Optical and Electronic Properties

The compound's derivatives have also been studied for their optical and electronic properties. Seniutinas et al. (2012) investigated the third-order optical non-linearity of arylmethylene-1,3-indandione based molecular glasses, which could have implications for photonic and electronic device applications (Seniutinas et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or act as antioxidants .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways related to their biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .

Result of Action

For example, an antimicrobial thiazole derivative might result in the death of bacterial cells, while an anti-inflammatory derivative might reduce inflammation at the cellular level .

Propiedades

IUPAC Name |

3-hydroxy-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2S/c22-17-13-8-4-5-9-14(13)18(23)15(17)10-20-19-21-16(11-24-19)12-6-2-1-3-7-12/h1-11,22H/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBXZEOPANOBJF-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)

![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)

![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)

![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2882586.png)

![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)

![2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2882595.png)